molecular formula C4H10O3S B146669 Diethyl sulfite CAS No. 623-81-4

Diethyl sulfite

Cat. No.: B146669
CAS No.: 623-81-4
M. Wt: 138.19 g/mol
InChI Key: NVJBFARDFTXOTO-UHFFFAOYSA-N
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Description

Diethyl sulfite, also known as sulfurous acid diethyl ester, is an organic compound with the chemical formula C4H10O3S. It is an ester of sulfurous acid and appears as a clear liquid. This compound is known for its ability to inhibit the growth of mold spores, making it useful in grain storage . Additionally, it is used as an additive in some polymers to prevent oxidation .

Mechanism of Action

Target of Action

Diethyl sulfite is an ester of sulfurous acid . Its primary targets are mold spores, specifically those of Penicillium and Aspergillus . These mold spores are commonly found in grain storage, and their growth can lead to spoilage and loss of grain quality .

Mode of Action

It is known that this compound inhibits the growth of these mold spores . This suggests that this compound may interfere with the biological processes essential for the growth and reproduction of these spores.

Result of Action

The primary result of this compound’s action is the inhibition of mold spore growth during grain storage . This helps to preserve the quality of stored grain, preventing spoilage and potential economic losses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl sulfite can be synthesized through the reaction of ethanol with sulfur dioxide in the presence of a catalyst. The reaction typically proceeds as follows:

2 C2H5OH + SO2 → (C2H5O)2SO + H2O\text{2 C2H5OH + SO2 → (C2H5O)2SO + H2O} 2 C2H5OH + SO2 → (C2H5O)2SO + H2O

This reaction requires controlled conditions, including a suitable temperature and pressure to ensure the efficient formation of this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the product’s quality and purity. The use of continuous reactors and distillation units helps in achieving high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl sulfite undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form diethyl sulfate.

    Hydrolysis: In the presence of water, this compound hydrolyzes to produce ethanol and sulfurous acid.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Diethyl sulfate.

    Hydrolysis: Ethanol and sulfurous acid.

    Substitution: Depending on the nucleophile, products can include ethyl halides or ethylamines.

Scientific Research Applications

Diethyl sulfite has several scientific research applications, including:

Comparison with Similar Compounds

    Dimethyl sulfite: Another ester of sulfurous acid, with similar properties but different molecular weight and boiling point.

    Diethyl sulfate: An oxidized form of diethyl sulfite, used as an alkylating agent.

    Diethyl sulfoxide: A related compound with a different oxidation state of sulfur.

Comparison:

    Dimethyl sulfite vs. This compound: Dimethyl sulfite has a lower molecular weight and boiling point compared to this compound. Both compounds are used as reagents in organic synthesis, but this compound is more commonly used in industrial applications.

    Diethyl sulfate vs. This compound: Diethyl sulfate is a stronger alkylating agent and is more reactive than this compound. It is used in different applications, such as in the synthesis of pharmaceuticals.

    Diethyl sulfoxide vs. This compound: Diethyl sulfoxide has a different oxidation state of sulfur and exhibits different chemical reactivity. It is used in various chemical reactions where a sulfoxide group is required.

This compound stands out due to its unique combination of properties, including its ability to inhibit mold growth and its use as an additive in polymers and electrolytes.

Properties

IUPAC Name

diethyl sulfite
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InChI

InChI=1S/C4H10O3S/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NVJBFARDFTXOTO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOS(=O)OCC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H10O3S
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DSSTOX Substance ID

DTXSID0060777
Record name Sulfurous acid, diethyl ester
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Molecular Weight

138.19 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name Diethyl sulfite
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CAS No.

623-81-4
Record name Diethyl sulfite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of diethyl sulfite in battery technology?

A1: this compound shows promise as a component in electrolytes for lithium-ion batteries [, , ]. Research suggests that its inclusion can enhance both high-voltage stability and wide-temperature performance. For instance, electrolytes containing this compound mixed with tetramethylene sulfone and lithium salts have demonstrated electrochemical windows exceeding 5.4 V and good conductivity at room temperature []. Furthermore, this compound-containing electrolytes have exhibited stable cycling and rate performance in LiFePO4/Li cells across a range of temperatures [].

Q2: How does this compound contribute to the performance of these electrolytes?

A2: Studies indicate that this compound, when used in conjunction with other solvents like tetramethylene sulfone, can interact with lithium salts, impacting the electrolyte's properties []. Specifically, the interaction between the lithium salts and the sulfone and sulfonic acid ester groups within the solvent system appears to play a role in improving ionic conductivity and electrochemical stability [].

Q3: Beyond battery applications, what other research has been conducted on this compound?

A3: this compound has been the subject of various chemical investigations, including its reactions with Grignard reagents [] and chlorine fluoride []. Additionally, fundamental properties like its dipole moment have been studied []. Early research also explored its potential in lithium-copper fluoride (Li/CuF2) batteries [].

Q4: What challenges were encountered when using this compound in Li/CuF2 cells?

A4: Research in the 1960s revealed that while this compound showed promise as a solvent in Li/CuF2 cells, challenges arose due to the solubility of copper fluoride (CuF2) in the electrolyte solution []. This solubility led to the transfer of soluble copper species, which would then deposit on the lithium anode, ultimately causing cell failure during storage []. This highlights the importance of material compatibility considerations when designing battery systems.

Q5: Are there any analytical techniques specifically mentioned for studying this compound?

A5: While not extensively detailed in the provided abstracts, various spectroscopic techniques are likely employed in the characterization of this compound and its effects in different applications. For example, Fourier transform infrared spectroscopy (FTIR) was used to study the interactions between lithium salts and sulfone-based solvents, revealing vibrational changes indicative of interactions with specific functional groups [].

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